molecular formula C9H14O2 B1211006 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene CAS No. 62255-25-8

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene

Cat. No.: B1211006
CAS No.: 62255-25-8
M. Wt: 154.21 g/mol
InChI Key: OTGRTVQRUOULGI-UHFFFAOYSA-N
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Description

7-Ethyl-5-methyl-6,8-dioxabicyclo[321]oct-3-ene is a bicyclic organic compound with the molecular formula C9H14O2 This compound is known for its unique structure, which includes a dioxabicyclo[321]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl vinyl ether with a suitable diene in the presence of a Lewis acid catalyst. The reaction is carried out at a temperature range of 0-50°C, and the product is purified using standard chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethyl-1-methyl-7,8-dioxabicyclo[3.2.1]oct-2-ene
  • 6-Ethyl-1-methyl-7,8-dioxabicyclo[3.2.1]oct-2-en
  • 6-エチル-1-メチル-7,8-ジオキサビシクロ[3.2.1]オクト-2-エン

Uniqueness

7-Ethyl-5-methyl-6,8-dioxabicyclo[321]oct-3-ene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-7-8-5-4-6-9(2,10-7)11-8/h4,6-8H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGRTVQRUOULGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC=CC(O2)(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00977829
Record name 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62255-25-8
Record name 3,4-Dehydrobrevicomin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062255258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00977829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Reactant of Route 2
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Reactant of Route 3
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Reactant of Route 4
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Reactant of Route 5
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Reactant of Route 6
7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene

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